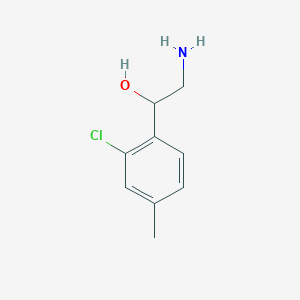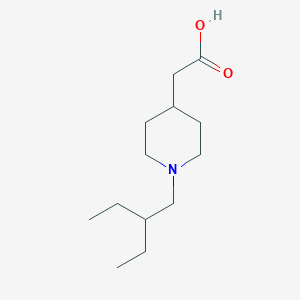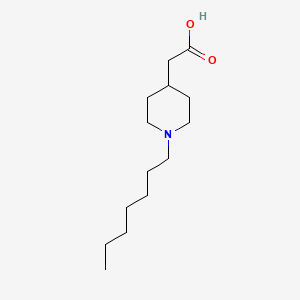
1-((3-Cyclopropyl-1H-pyrazol-4-yl)methyl)piperazin
Übersicht
Beschreibung
“1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine” is a compound that contains a piperazine ring, which is a six-membered ring containing two opposing nitrogen atoms . The compound also contains a pyrazole ring, which is a doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms .
Chemical Reactions Analysis
Pyrazoles, which are part of the compound , can undergo a variety of chemical reactions. These include [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Wissenschaftliche Forschungsanwendungen
Medizin: Zwischenprodukt für Antidepressiva
Diese Verbindung dient als Zwischenprodukt bei der Synthese von Antidepressiva wie Mirtazapin . Sie ist an der Herstellung von hochreinem 1-Methyl-3-phenylpiperazin beteiligt, was ein entscheidender Schritt bei der Herstellung solcher Medikamente ist.
Landwirtschaft: Entwicklung von Pestiziden
In der Landwirtschaft werden Derivate der Pyrazolverbindung auf ihr Potenzial zur Entwicklung neuer Pestizide untersucht . Die strukturelle Vielseitigkeit von Pyrazolen ermöglicht die Herstellung von Verbindungen mit spezifischen Wirkungen gegen landwirtschaftliche Schädlinge.
Materialwissenschaften: Polymersynthese
Der Pyrazolring ist ein Bestandteil der Synthese von Polymeren mit einzigartigen Eigenschaften wie erhöhter thermischer Stabilität oder elektrischer Leitfähigkeit . Dies kann zur Entwicklung fortschrittlicher Materialien für verschiedene industrielle Anwendungen führen.
Umweltwissenschaften: Analytisches Reagenz
Pyrazolderivate werden als analytische Reagenzien in der Umweltwissenschaft verwendet. Sie können bei der Erkennung und Quantifizierung von Schadstoffen helfen und so zur Umweltüberwachung und -schutz beitragen .
Biochemie: Enzyminhibition
In der Biochemie sind solche Verbindungen wertvoll für die Untersuchung der Enzyminhibition. Sie können an Enzyme binden und deren Aktivität modulieren, was nützlich ist, um Stoffwechselwege zu verstehen und Medikamente zu entwickeln .
Pharmakologie: Wirkstoffforschung
Das Grundgerüst der Verbindung ist in der Wirkstoffforschung von Vorteil, insbesondere bei der Entwicklung von Molekülen mit potenziellen therapeutischen Wirkungen. Sie kann modifiziert werden, um ihre Interaktion mit biologischen Zielstrukturen zu verbessern, was die Entwicklung neuer Medikamente unterstützt .
Organische Synthese: Chemischer Baustein
Als Baustein in der organischen Synthese wird diese Verbindung zur Konstruktion komplexerer Moleküle verwendet. Ihre Reaktivität ermöglicht die Bildung verschiedener chemischer Strukturen, die in der synthetischen Chemie unerlässlich sind .
Analytische Chemie: Chromatographische Studien
In der analytischen Chemie wird die Verbindung in chromatographischen Studien eingesetzt, um die Trennung von Gemischen zu verstehen. Sie kann als Standard oder Derivat für verschiedene analytische Techniken dienen .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit various biological activities . Therefore, it’s plausible that this compound may interact with multiple targets, depending on its specific chemical modifications and the biological context.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to interact with their targets in various ways . For instance, some pyrazole derivatives have been found to inhibit certain enzymes or modulate the activity of specific receptors .
Biochemical Pathways
Given the diverse biological activities reported for similar compounds, it’s plausible that this compound may affect multiple pathways .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with dipeptidyl peptidase 4, an enzyme involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in metabolic pathways and cellular processes.
Cellular Effects
The effects of 1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . These changes can lead to alterations in cellular responses to external stimuli, impacting processes such as inflammation and immune response.
Molecular Mechanism
At the molecular level, 1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of cyclin-dependent kinase 2, a key regulator of the cell cycle . This inhibition can result in cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have significant biological effects, necessitating careful monitoring during experimental studies.
Dosage Effects in Animal Models
The effects of 1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine vary with different dosages in animal models. At lower doses, it has been observed to exert anti-inflammatory and analgesic effects . At higher doses, it can lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, influencing its localization and biological activity.
Subcellular Localization
The subcellular localization of 1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine is a critical determinant of its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can also influence its targeting to specific compartments or organelles, thereby modulating its biological effects.
Eigenschaften
IUPAC Name |
1-[(5-cyclopropyl-1H-pyrazol-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-9(1)11-10(7-13-14-11)8-15-5-3-12-4-6-15/h7,9,12H,1-6,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRXKUPJPFPNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470169.png)
![1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1470170.png)

![ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1470172.png)
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1470173.png)


![1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470178.png)
![methyl({[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1470181.png)


